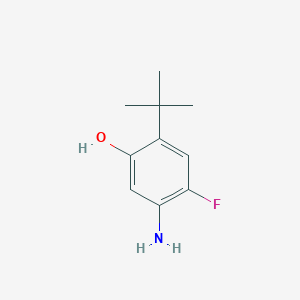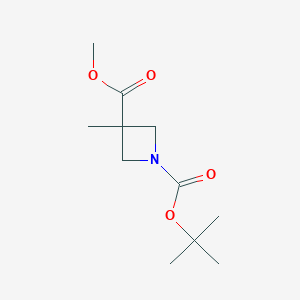
6-Bromo-2-chloro-5-fluoroquinazoline
概要
説明
Synthesis Analysis
The synthesis of “6-Bromo-2-chloro-5-fluoroquinazoline” involves a reaction with hydrogen chloride in 1,4-dioxane and 1-methyl-pyrrolidin-2-one at 100°C for 24 hours . Another method involves the reaction of 6-bromo-5-fluoroquinazolin-2-ol with phosphoryl trichloride .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H3BrClFN2 . The molecular weight is 261.48 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 261.48 . The compound is stored in a dark place, under an inert atmosphere, at room temperature . The boiling point is not available .
科学的研究の応用
Synthesis and Optimization
- The synthesis of quinazoline derivatives, including those related to 6-Bromo-2-chloro-5-fluoroquinazoline, has been optimized for medicinal chemistry applications. For example, the telescoping process has been introduced to improve the synthesis of key intermediates, significantly reducing isolation processes and increasing total yield, which is crucial for the quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Antimicrobial and Antimalarial Agents
- Derivatives of this compound have been synthesized and shown to exhibit antimicrobial and antimalarial activities. These findings highlight the potential of quinazoline derivatives in the development of new therapeutic agents (Parthasaradhi et al., 2015).
Crystal Structure and Molecular Interactions
- The crystal structure and molecular interactions of novel quinazolin-4(3H)-one derivatives have been analyzed, revealing specific hydrogen and π-stacking interactions. This information is vital for understanding the compound's properties and interactions at the molecular level (Ouerghi et al., 2021).
In Vitro Cytotoxicity and Molecular Docking
- Some derivatives have been evaluated for in vitro cytotoxicity against cancer cells and potential inhibition of epidermal growth factor receptor tyrosine kinase (EGFR-TK), suggesting their utility in cancer research and therapy (Mphahlele et al., 2017).
Synthesis Routes and Chemical Properties
- Various synthesis routes have been explored to create quinazoline derivatives, contributing to a deeper understanding of their chemical properties and potential applications in creating new compounds with desired biological activities (Wlodarczyk et al., 2011).
Safety and Hazards
“6-Bromo-2-chloro-5-fluoroquinazoline” is classified as a hazardous substance . It has hazard statements H301, H311, H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
This compound is a research chemical and may be used in various scientific applications .
Mode of Action
As a research chemical, it may interact with various targets in different ways depending on the specific experimental setup .
Biochemical Pathways
As a research chemical, it may be used to study a variety of biochemical pathways .
Pharmacokinetics
It is mentioned that this compound has high gi absorption and is bbb permeant . It is a CYP1A2 inhibitor . Its Log Kp (skin permeation) is -5.56 cm/s .
Result of Action
As a research chemical, it may have various effects depending on the specific experimental setup .
Action Environment
As a research chemical, these factors may vary depending on the specific experimental setup .
生化学分析
Molecular Mechanism
At the molecular level, 6-Bromo-2-chloro-5-fluoroquinazoline exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain kinases involved in cell signaling pathways, thereby modulating cellular responses . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can induce significant changes in liver and kidney function, indicating potential toxicity . Threshold effects are also observed, where a specific dosage is required to achieve the desired biological response.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into the nucleus, where it interacts with DNA and other nuclear proteins, affecting gene expression and cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it interacts with mitochondrial proteins, influencing cellular energy production and apoptosis.
特性
IUPAC Name |
6-bromo-2-chloro-5-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClFN2/c9-5-1-2-6-4(7(5)11)3-12-8(10)13-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNARNYXKIGAJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



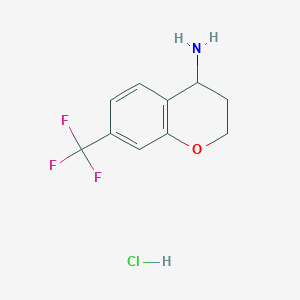
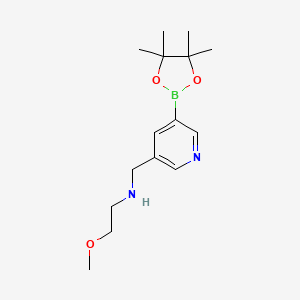
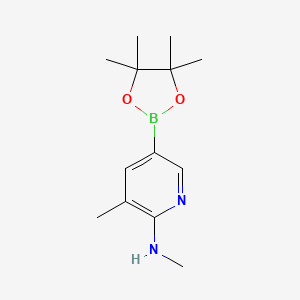
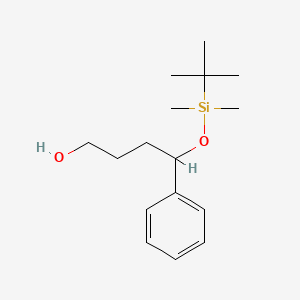
![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)
![Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1398718.png)
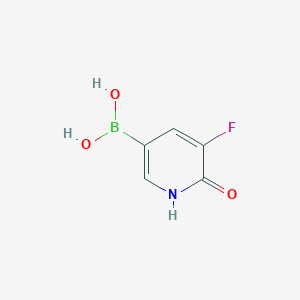
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine](/img/structure/B1398721.png)
